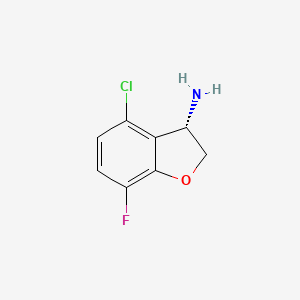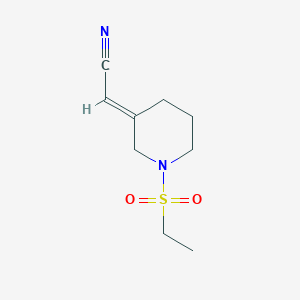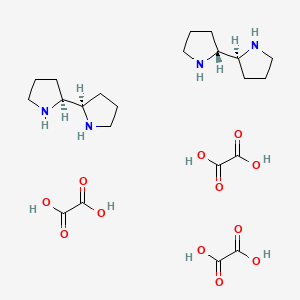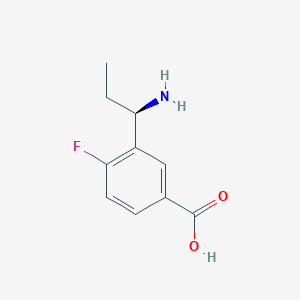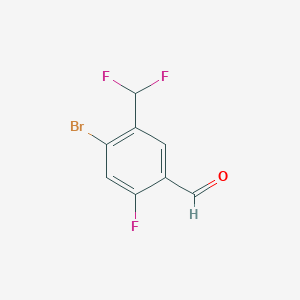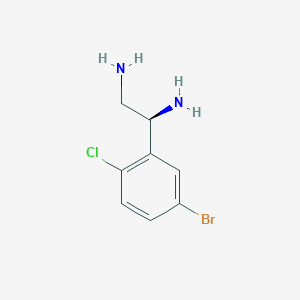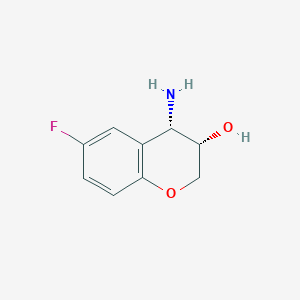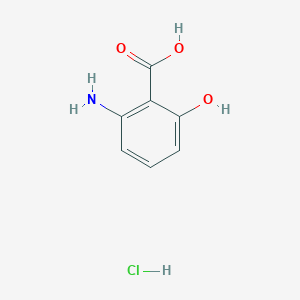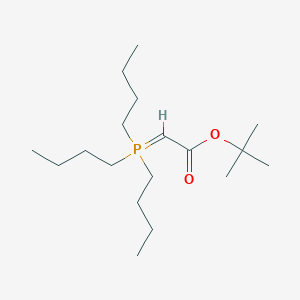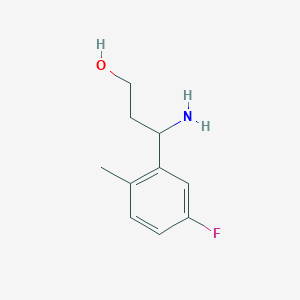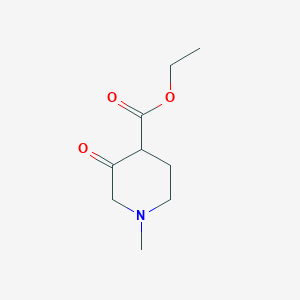![molecular formula C12H15F2NO2 B13035773 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine is a chiral amine compound featuring a difluorobenzo dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzo Dioxole Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a catechol derivative, with a difluoromethylating agent.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries.
Amination Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalyst Optimization: Using highly efficient and selective catalysts to improve reaction rates and selectivity.
Process Optimization: Scaling up the reaction conditions to industrial scale, ensuring safety and cost-effectiveness.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products
Oxidation Products: Imines, nitriles, and other oxidized derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
Uniqueness
The ®-enantiomer of this compound is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomer may exhibit different biological activities and binding affinities compared to its (S)-enantiomer or the racemic mixture. The presence of the difluorobenzo dioxole moiety also contributes to its distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H15F2NO2 |
|---|---|
Peso molecular |
243.25 g/mol |
Nombre IUPAC |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3/t10-/m0/s1 |
Clave InChI |
ULWRJXXBHNYIFF-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
SMILES canónico |
CC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


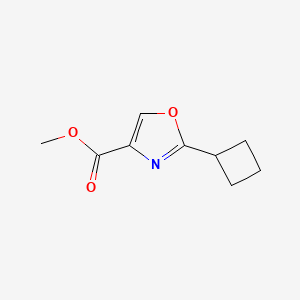
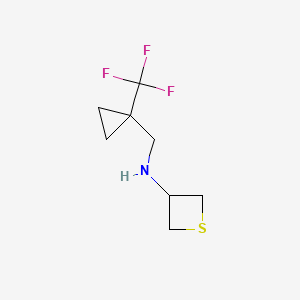
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
